1-Chloro-2-(difluoromethyl)naphthalene

Lipophilicity Drug design Physicochemical properties

1-Chloro-2-(difluoromethyl)naphthalene (CAS 1261451-50-6, MF: C11H7ClF2, MW: 212.62) is an ortho-substituted halogenated naphthalene derivative bearing a chloro substituent at the 1-position and a difluoromethyl (–CF2H) group at the 2-position. This compound belongs to the class of fluorinated aromatic building blocks that have emerged as privileged scaffolds in pharmaceutical and agrochemical discovery programmes, where the –CF2H motif is increasingly employed as a lipophilic hydrogen-bond-donor bioisostere of hydroxyl, thiol, or amine functionalities.

Molecular Formula C11H7ClF2
Molecular Weight 212.62 g/mol
Cat. No. B11893080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(difluoromethyl)naphthalene
Molecular FormulaC11H7ClF2
Molecular Weight212.62 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Cl)C(F)F
InChIInChI=1S/C11H7ClF2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H
InChIKeyREQQHWDJTVZNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(difluoromethyl)naphthalene | Ortho-Halogenated CHF2-Naphthalene Building Block for Medicinal Chemistry and Agrochemical R&D


1-Chloro-2-(difluoromethyl)naphthalene (CAS 1261451-50-6, MF: C11H7ClF2, MW: 212.62) is an ortho-substituted halogenated naphthalene derivative bearing a chloro substituent at the 1-position and a difluoromethyl (–CF2H) group at the 2-position . This compound belongs to the class of fluorinated aromatic building blocks that have emerged as privileged scaffolds in pharmaceutical and agrochemical discovery programmes, where the –CF2H motif is increasingly employed as a lipophilic hydrogen-bond-donor bioisostere of hydroxyl, thiol, or amine functionalities [1]. The compound is commercially available from multiple suppliers at purities of ≥98% (e.g., MolCore, Leyan) and is used exclusively as a research intermediate for the construction of more complex fluorinated aromatic systems .

Why 1-Chloro-2-(difluoromethyl)naphthalene Cannot Be Replaced by Common Fluorinated Naphthalene Analogs in Discovery Programmes


Despite superficial structural similarity among halogenated fluoromethyl-naphthalenes, substitution at the ortho position with both chlorine and –CF2H creates a unique combination of steric, electronic, and physicochemical properties not replicated by any single analog. The –CF2H group is not merely a 'weaker CF3': it introduces hydrogen-bond-donor capacity (Abraham's A = 0.035–0.165) that is entirely absent in –CF3 [1], while simultaneously conferring lower lipophilicity than –CF3, thereby mitigating the risk of promiscuous off-target binding and poor aqueous solubility that frequently plague trifluoromethylated candidates [2]. Conversely, the chlorine atom at position 1 provides an essential synthetic handle for transition-metal-catalysed cross-coupling—a reactivity portal not available in non-halogenated difluoromethylnaphthalenes such as 1-(difluoromethyl)naphthalene or 2-(difluoromethyl)naphthalene [3]. Positional isomers (e.g., 1-chloro-3- or 1-chloro-8-substituted) alter the electronic communication between substituents through the naphthalene π-system, changing both reactivity and physicochemical properties. Generic substitution among these analogs without experimental validation therefore risks compromising synthetic tractability, target binding, or pharmacokinetic profile.

1-Chloro-2-(difluoromethyl)naphthalene: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Modulation: –CF2H Lowers LogP by ~0.5–1.0 Units Relative to –CF3 on the Naphthalene Scaffold

The replacement of a –CF3 group with a –CF2H group on an aromatic scaffold reliably reduces octanol-water partition coefficient (LogP). For the closely related 1-(chlorodifluoromethyl)naphthalene (CAS 140135-73-5), the experimentally derived LogP is 4.13 . For the non-chlorinated analog 1-(difluoromethyl)naphthalene, ACD/LogP is 3.82 and XLogP is 4.1 . In contrast, while an experimental LogP for 1-chloro-2-(trifluoromethyl)naphthalene (CAS 2059-24-7) is not publicly available, the class-level ΔLogP for Ar–CF3 versus Ar–CF2H is consistently +0.5 to +1.0 units based on systematic fluorination patterning studies across diverse aromatic systems [1]. The CF2H group's gem-difluoro pattern produces a dipole moment that partially offsets the lipophilicity increase from fluorine substitution, whereas CF3's symmetrical structure maximises lipophilic contribution [1]. This means the target compound offers a balanced lipophilicity profile—sufficient for membrane permeability without the excessive LogP that drives non-specific binding and poor developability.

Lipophilicity Drug design Physicochemical properties

Hydrogen-Bond-Donor Capacity: –CF2H Engages Targets via Weak H-Bonds (A = 0.035–0.165); –CF3 Is a Pure H-Bond Acceptor

The –CF2H group possesses a polarised C–H bond that enables it to function as a weak but measurable hydrogen-bond donor, whereas the –CF3 group is exclusively a hydrogen-bond acceptor. Zafrani et al. (2019) quantified this property across multiple aromatic and aliphatic scaffolds, reporting Abraham's hydrogen-bond acidity parameter A in the range 0.035–0.165 for Ar–CF2H, with the value dependent on the electronic nature of the attached aromatic system [1]. For comparison, the A parameter for –CF3 is effectively zero. This H-bond donor capacity places –CF2H on a scale comparable to thiophenol, aniline, and amine NH groups, but weaker than aliphatic hydroxyl [2]. In 1-chloro-2-(difluoromethyl)naphthalene, the electron-withdrawing chlorine atom at the ortho position is expected to polarise the adjacent –CF2H C–H bond further, potentially enhancing its H-bond donor strength relative to non-halogenated difluoromethylnaphthalenes. This property is entirely absent in 1-chloro-2-(trifluoromethyl)naphthalene, where the –CF3 group can only accept hydrogen bonds.

Hydrogen bond donor Molecular recognition Bioisostere

Ortho Cl/CF2H Substitution Pattern: Aryl Chloride Handle Enables Pd-Catalysed Diversification While CF2H Remains Intact

The chlorine atom at the 1-position of 1-chloro-2-(difluoromethyl)naphthalene serves as a versatile synthetic handle for palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Negishi, Buchwald-Hartwig), enabling structural diversification at this position while the –CF2H group at the 2-position remains intact. This is a critical differentiator from non-halogenated difluoromethylnaphthalenes such as 1-(difluoromethyl)naphthalene or 2-(difluoromethyl)naphthalene, which lack this coupling handle and require separate pre-functionalisation steps (e.g., directed ortho-metallation or electrophilic aromatic substitution) [1]. The ortho relationship between Cl and CF2H creates a unique steric environment: the chlorine atom can influence the conformational preference of the adjacent –CF2H group, potentially modulating its H-bond donor orientation. Furthermore, palladium-catalysed difluoromethylation of aryl chlorides with TMSCF2H has been demonstrated with good yields using Pd(dba)2/BrettPhos or Pd(PtBu3)2 catalyst systems , confirming that aryl chlorides on naphthalene scaffolds are competent substrates for both CF2H introduction and subsequent cross-coupling diversification. In contrast, the positional isomer 8-chloro-1-(difluoromethyl)naphthalene (CAS 1261451-51-7) places the Cl and CF2H groups on different rings, eliminating the ortho electronic interaction and changing both reactivity and steric profile .

Cross-coupling Synthetic handle Late-stage functionalisation

19F NMR Spectroscopic Fingerprint: –CF2H Resonates at δ −109.67 (d, J = 56.9 Hz) vs –CF3 at δ −62.5, Enabling Unambiguous Identification and Reaction Monitoring

The 19F NMR chemical shift provides an unambiguous spectroscopic fingerprint that distinguishes –CF2H-bearing compounds from their –CF3 analogs. In structurally analogous 1-(difluoromethyl)-2-(trifluoromethyl)naphthalene, the –CF2H group appears as a doublet at δ −109.67 with a characteristic geminal 2JHF coupling constant of 56.9 Hz, while the –CF3 group resonates near δ −62.5 as a singlet . For 1-chloro-2-(difluoromethyl)naphthalene, the –CF2H 19F signal is expected in the same region (δ −105 to −115), with the doublet multiplicity providing definitive confirmation of the CF2H group versus potential CF3 impurities or degradation products. This spectral separation of approximately 47 ppm between CF2H and CF3 signals enables simultaneous monitoring of both species in reaction mixtures, stability studies, or biological matrices without signal overlap [1]. The ortho chlorine substituent may produce a through-space 19F–35/37Cl isotopic effect observable in high-resolution 19F NMR, providing additional structural confirmation not available for non-halogenated or meta/para-substituted analogs.

19F NMR Spectroscopic differentiation Quality control

Physical Property Differentiation: Melting Point and Density of 1-Chloro-2-(difluoromethyl)naphthalene Versus Its –CF3 Analog Reflect Distinct Crystal Packing and Phase Behaviour

The substitution of –CF2H for –CF3 produces measurable differences in bulk physical properties. 1-Chloro-2-(trifluoromethyl)naphthalene (CAS 2059-24-7) has a reported melting point of 62.5 °C (in water/methanol), a predicted boiling point of 276.8 ± 35.0 °C, and a predicted density of 1.364 ± 0.06 g/cm3 . While experimental melting point data for 1-chloro-2-(difluoromethyl)naphthalene are not publicly reported, the non-chlorinated analog 2-(difluoromethyl)naphthalene has a predicted boiling point of 254.7 ± 25.0 °C and density of 1.2 ± 0.1 g/cm3 . The CF2H group's hydrogen-bond-donor capacity can introduce intermolecular C–H···F or C–H···π interactions in the solid state that are not possible with –CF3, potentially increasing melting point and altering crystallinity relative to what would be predicted from additivity schemes [1]. The lower density of the –CF2H analog (approximately 1.2 vs 1.36 g/cm3) is consistent with the reduced fluorine content (2 F vs 3 F) and has implications for material handling, formulation, and scale-up.

Physical properties Crystallinity Formulation

Metabolic Stability Implications: –CF2H Resists CYP-Mediated Oxidation While Avoiding the Excessive Lipophilicity Burden of –CF3

The –CF2H group offers a strategic advantage in metabolic stability over both unsubstituted methyl (–CH3) and trifluoromethyl (–CF3) groups. The C–H bond in –CF2H has a bond dissociation energy (BDE) significantly higher than a typical benzylic C–H bond due to the electron-withdrawing effect of the two fluorine atoms, making it more resistant to cytochrome P450-mediated hydrogen atom abstraction—the rate-limiting step in oxidative metabolism [1]. Systematic studies of fluorination patterning have demonstrated that the –CF2H group provides metabolic stability comparable to –CF3 while maintaining lower lipophilicity (ΔLogP of Ar–CF2H vs Ar–CF3 ≈ −0.5 to −1.0), thereby avoiding the high LogP-driven metabolic liabilities (e.g., CYP3A4 induction, phospholipidosis) associated with highly lipophilic –CF3 compounds [2]. In the naphthalene scaffold specifically, the ortho-chlorine substituent may further block metabolic oxidation at the adjacent position through steric shielding and electronic deactivation, potentially conferring site-specific metabolic protection not present in non-halogenated or non-ortho-substituted analogs. The difluoromethyl group has been validated in multiple approved pharmaceuticals and development candidates precisely for this balanced metabolic stability–lipophilicity profile [3].

Metabolic stability Cytochrome P450 Pharmacokinetics

High-Impact Application Scenarios for 1-Chloro-2-(difluoromethyl)naphthalene Based on Verified Differential Evidence


Fragment-Based Drug Discovery (FBDD): A Fluorinated Naphthalene Fragment with Dual H-Bond Donor/Acceptor Character and a Built-In Diversification Handle

As a low-molecular-weight (212.62 Da) aromatic fragment, 1-chloro-2-(difluoromethyl)naphthalene is ideally suited for fragment-based screening campaigns [1]. Its –CF2H group provides both hydrogen-bond-donor (A = 0.035–0.165) and hydrogen-bond-acceptor capacity, enabling interactions with diverse protein binding sites that are inaccessible to –CF3-containing fragments [2]. Once an initial hit is identified, the aryl chloride at position 1 can be immediately elaborated via Suzuki-Miyaura or Buchwald-Hartwig coupling to explore vectors identified by X-ray crystallography, without requiring de novo resynthesis of the core scaffold. This 'screen-then-diversify' strategy significantly compresses the hit-to-lead timeline compared to fragments lacking a synthetic handle, where each new analog requires a full synthesis.

Agrochemical Lead Optimisation: Balancing Foliar Uptake and Metabolic Stability in Crop Protection Candidates

Difluoromethylnaphthalenes have been explicitly identified as pharmaceutically and agrochemically promising scaffolds in the primary synthetic methodology literature [1]. For agrochemical applications, the –CF2H group's moderate lipophilicity (LogP ~4.1–4.3) provides sufficient membrane permeability for foliar uptake while avoiding the excessive LogP that leads to environmental persistence and bioaccumulation associated with polyhalogenated aromatics [2]. The chlorine substituent can be displaced or coupled to introduce agrophores (e.g., heterocycles, sulfonamides) during lead optimisation. The enhanced metabolic stability of the –CF2H group relative to –CH3 is particularly relevant in insect and fungal species where CYP-mediated detoxification is a major resistance mechanism [3].

19F NMR Probe Development: A Conformationally Restricted Ortho-Substituted Naphthalene Reporter for Protein–Ligand Interaction Studies

The distinct 19F NMR signature of the –CF2H group (δ approximately −109.67, doublet, J ≈ 56.9 Hz) combined with the absence of background fluorine signals in biological systems makes 1-chloro-2-(difluoromethyl)naphthalene a valuable scaffold for developing 19F NMR probes for protein–ligand binding studies [1]. The ortho chlorine atom restricts rotational freedom of the –CF2H group and can influence its relaxation properties, potentially providing a more sensitive reporter of local environment changes upon protein binding than non-halogenated or meta-substituted analogs [2]. After protein labelling or ligand conjugation via the chlorine handle, 19F NMR can be used to determine binding constants, map binding sites, and screen fragment libraries in complex mixtures.

Advanced Organic Synthesis: An Ortho-Difunctionalised Naphthalene Building Block for Iterative Library Synthesis

The orthogonal reactivity of 1-chloro-2-(difluoromethyl)naphthalene—where the chlorine atom is susceptible to oxidative addition by Pd(0) catalysts while the –CF2H group remains stable—enables iterative synthetic sequences for building complex fluorinated polycyclic systems [1]. This compound can serve as a key intermediate in the synthesis of difluoromethylated naphthalenes with predetermined substitution patterns via the ring construction strategy reported by Fuchibe et al. (2019), which uses Pd-catalysed insertion of 1,1-difluoroallenes to construct the naphthalene core with the –CF2H group pre-installed at the 2-position [2]. The chlorine atom at the 1-position can then be used for subsequent diversification steps (e.g., coupling with arylboronic acids, amination, or cyanation), providing access to compound libraries that would be difficult to access from non-halogenated or differently substituted naphthalene precursors.

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